molecular formula C10H13NO2 B13877088 N-[2-(1-Hydroxyethyl)phenyl]acetamide CAS No. 89937-05-3

N-[2-(1-Hydroxyethyl)phenyl]acetamide

Cat. No.: B13877088
CAS No.: 89937-05-3
M. Wt: 179.22 g/mol
InChI Key: JORCPGGPXZCQJJ-UHFFFAOYSA-N
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Description

N-[2-(1-Hydroxyethyl)phenyl]acetamide is a chemical compound for research and development applications. As an acetamide derivative featuring a hydroxyphenyl substituent, this class of compounds is of significant interest in medicinal chemistry and pharmaceutical research. Structurally related N-phenylacetamide derivatives have been investigated for various biological activities, serving as key intermediates in the synthesis of more complex molecules . Handling of this substance should follow laboratory safety protocols. The safety data sheet (SDS) should be consulted for specific hazard information. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89937-05-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[2-(1-hydroxyethyl)phenyl]acetamide

InChI

InChI=1S/C10H13NO2/c1-7(12)9-5-3-4-6-10(9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13)

InChI Key

JORCPGGPXZCQJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1NC(=O)C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 2 1 Hydroxyethyl Phenyl Acetamide

Diverse Synthetic Routes for N-[2-(1-Hydroxyethyl)phenyl]acetamide and Its Analogues

The creation of this compound and related compounds can be achieved through several synthetic avenues, each offering distinct advantages.

The quintessential feature of this compound is its amide linkage. The formation of this bond is a critical step in its synthesis, typically achieved by the acylation of the precursor amine, 2-amino-α-methylbenzyl alcohol. A common and straightforward method involves the reaction of this amino alcohol with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640).

Modern amide bond formation often utilizes coupling agents to facilitate the reaction between a carboxylic acid and an amine under milder conditions, minimizing side reactions. While specific examples for this compound are not extensively detailed in the provided results, general principles of amide synthesis suggest that reagents like carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP) could be effectively employed. Recent advancements in this field also highlight the use of boronic acid derivatives and silicon-based coupling agents as catalysts for direct amidation. unimi.itorganic-chemistry.org Another innovative approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to form amide bonds. nih.govresearchgate.net

Table 1: Comparison of Amide Bond Formation Strategies

Method Reagents Conditions Advantages Disadvantages
Acylation with Acyl Halides/Anhydrides Acetyl chloride, Acetic anhydride Often requires a base (e.g., pyridine, triethylamine) High reactivity, readily available reagents Can generate corrosive byproducts (e.g., HCl)
Carbodiimide Coupling DCC, EDC, with additives like HOBt Room temperature, various solvents Mild conditions, high yields Formation of urea (B33335) byproduct, potential for racemization
Phosphonium-based Coupling BOP, PyBOP, HBTU Room temperature, aprotic solvents High efficiency, suitable for difficult couplings Reagents can be expensive, byproduct removal
Boronic Acid Catalysis Phenylboronic acid derivatives Mild conditions Catalytic, avoids stoichiometric activators Substrate scope can be limited

The synthesis of the core precursor, 2-amino-α-methylbenzyl alcohol, is a key aspect of producing this compound. A primary route to this intermediate is the reduction of 2-nitroacetophenone. This transformation can be effectively carried out using catalytic hydrogenation with a palladium catalyst. google.com The reaction involves the reduction of both the nitro group to an amine and the ketone to a secondary alcohol.

Alternatively, the precursor can be conceptualized as being derived from 2-aminobenzyl alcohol or related structures. The synthesis of 2-aminobenzyl alcohol can be achieved through the reduction of anthranilic acid or 2-nitrobenzyl alcohol. chemicalbook.comorgsyn.org Modifications to the phenyl ring can be introduced at the stage of the starting material, for instance, by using substituted 2-nitroacetophenones. This allows for the synthesis of a library of analogues with varied substitution patterns on the aromatic ring.

The hydroxyethyl (B10761427) moiety is typically introduced through the reduction of a corresponding ketone. For example, the reduction of 2'-aminoacetophenone (B46740) would yield the racemic 1-(2-aminophenyl)ethanol, which can then be acylated.

The carbon atom bearing the hydroxyl group in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. The biological activity of such molecules is often enantiomer-dependent, making stereoselective synthesis and resolution crucial.

Stereoselective Synthesis: Asymmetric reduction of the precursor ketone, 2-aminoacetophenone, is a direct approach to obtaining enantiomerically enriched 2-amino-α-methylbenzyl alcohol. This can be achieved using chiral catalysts, such as those based on ruthenium complexes with chiral ligands. sigmaaldrich.commdpi.com Biocatalytic reductions using alcohol dehydrogenases (ADHs) also offer a green and highly selective method for producing chiral alcohols. nih.gov These enzymes can exhibit high enantioselectivity, leading to the formation of one enantiomer in high excess.

Enantiomeric Resolution: When a racemic mixture of this compound is produced, the enantiomers can be separated through various resolution techniques. One common method is the formation of diastereomeric salts by reacting the racemic amino alcohol precursor with a chiral acid, such as tartaric acid or its derivatives. google.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amino alcohol can be liberated by treatment with a base.

Another powerful technique for enantiomeric separation is chiral chromatography. nih.gov Chiral stationary phases (CSPs), often based on polysaccharide derivatives, can differentiate between enantiomers, allowing for their separation on an analytical or preparative scale. nih.gov Supercritical fluid chromatography (SFC) with chiral columns has been shown to be an effective method for the separation of acetamide (B32628) intermediates. nih.gov

Table 2: Methods for Obtaining Enantiomerically Pure this compound

Method Description Key Reagents/Techniques Outcome
Asymmetric Reduction Direct synthesis of a single enantiomer by reducing the precursor ketone with a chiral catalyst. Chiral Ru-based catalysts, Alcohol dehydrogenases (ADHs). High enantiomeric excess (ee) of the desired alcohol.
Diastereomeric Salt Resolution Formation of separable diastereomeric salts from the racemic amine precursor and a chiral resolving agent. Chiral acids (e.g., Tartaric acid, Dibenzoyltartaric acid). Separation of enantiomers through physical means like crystallization.
Chiral Chromatography Separation of enantiomers based on their differential interaction with a chiral stationary phase. Chiral HPLC or SFC columns (e.g., polysaccharide-based). Analytical or preparative separation of enantiomers.

Derivatization Strategies for Structural Modification and Library Synthesis

The presence of hydroxyl and amide functional groups in this compound provides convenient handles for further structural modification.

The hydroxyl group of this compound can be readily acylated to form esters using acyl chlorides or anhydrides in the presence of a base. This allows for the introduction of a wide variety of acyl groups, thereby modifying the molecule's properties.

While the amide nitrogen is generally less reactive than the hydroxyl group, N-acylation is also possible under certain conditions. The use of strong bases to deprotonate the amide followed by treatment with an acylating agent can lead to the formation of imides. Dual activation of both the amide and the acid anhydride with reagents like MgBr2OEt2 has been shown to facilitate N-acylation. scribd.com

Alkylation of this compound can occur at either the hydroxyl oxygen or the amide nitrogen. The regioselectivity of the reaction depends on the reaction conditions, including the choice of base and alkylating agent.

O-Alkylation: In the presence of a suitable base, the hydroxyl group can be deprotonated to form an alkoxide, which is a potent nucleophile. Subsequent reaction with an alkyl halide will lead to the formation of an ether.

N-Alkylation: The amide nitrogen can also be alkylated, typically under conditions that favor its deprotonation. The N-alkylation of amides with alcohols, catalyzed by transition metals like cobalt, has been developed as an efficient method for synthesizing N-substituted amides. rsc.orgnih.gov Solvent-free phase-transfer catalytic conditions using microwaves have also been employed for the rapid N-alkylation of amides. mdpi.com

The competition between O- and N-alkylation is a key consideration. Generally, harder alkylating agents and conditions that favor thermodynamic control may lead to N-alkylation, while softer electrophiles and kinetic control might favor O-alkylation.

Silylation and Other Protecting Group Chemistry in Multi-step Synthesis

In multi-step organic synthesis, the use of protecting groups is a crucial strategy to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. For a molecule like this compound, both the secondary alcohol and the secondary amide present potential sites for such protection.

Silylation is a common and effective method for protecting hydroxyl groups. Research on the analogue N-(2-hydroxyphenyl)acetamide has demonstrated its successful silylation. The reaction with chlorotrimethylsilane, for instance, yields N-(2-(trimethylsilyloxy)phenyl)acetamide. researchgate.net This transformation selectively protects the phenolic hydroxyl group, rendering it inert to subsequent reaction conditions that might otherwise affect it. This reaction serves as a strong precedent for the analogous protection of the secondary alcohol in this compound. Silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) are widely used for protecting alcohols and amides due to the mild reaction conditions and the volatility of the byproducts. chemicalbook.com

Table 1: Silylation of N-(2-hydroxyphenyl)acetamide Analogue

Reactant Reagent Product Reference

This table presents data for the structural analogue N-(2-hydroxyphenyl)acetamide as a model for the reactivity of this compound.

Cyclization and Heterocyclic Annulation Reactions for Novel Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an amide group, makes it a valuable precursor for the synthesis of novel heterocyclic scaffolds. Annulation, or ring-forming, reactions can leverage these functional groups to construct complex molecular architectures.

Studies on N-(2-hydroxyphenyl)acetamide have shown its utility in forming silicon-containing heterocycles. daneshyari.com For example, the reaction with various methyl(organyl)dichlorosilanes leads to the formation of five-membered silaheterocyclic rings known as 3-acetyl-2,3-dihydro-1,3,2-benzoxazasiloles. researchgate.netdaneshyari.com

Furthermore, a transsilylation and subsequent cyclization reaction has been reported. The initially formed N-(2-(trimethylsilyloxy)phenyl)acetamide can react with chloro(chloromethyl)dimethylsilane (B161097) to yield a six-membered heterocyclic system, 4-acetyl-2,2-dimethyl-3,4-dihydro-2H-1,4,2-benzoxazasiline. researchgate.net These examples highlight the potential of the ortho-hydroxy acetanilide (B955) core to participate in intramolecular cyclizations to generate novel heterocyclic structures, a reactivity that can be extrapolated to this compound.

Table 2: Cyclization Reactions of N-(2-hydroxyphenyl)acetamide Analogue

Reactant Reagent(s) Product Reference
N-(2-hydroxyphenyl)acetamide Methyl(organyl)dichlorosilanes (RMeSiCl₂) 3-Acetyl-2-organyl-2-methyl-2,3-dihydro-1,3,2-benzoxazasilole daneshyari.com

This table presents data for the structural analogue N-(2-hydroxyphenyl)acetamide as a model for the reactivity of this compound.

Mechanistic Investigations of Key Synthetic Transformations

Detailed mechanistic studies specifically for the transformations of this compound are not widely available in the literature. However, the mechanisms of the fundamental reactions, such as silylation and cyclization, are well-established in organic chemistry and can be applied to understand its reactivity.

The silylation of the hydroxyl group with a chlorosilane, such as chlorotrimethylsilane, proceeds via a nucleophilic substitution reaction. The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic silicon atom. This process is typically facilitated by a weak base (e.g., triethylamine (B128534) or imidazole) which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The formation of heterocyclic systems from the N-(2-hydroxyphenyl)acetamide analogue involves intramolecular nucleophilic attack. In the reaction with dichlorosilanes, it is proposed that one chlorine atom is first displaced by the hydroxyl oxygen. The resulting intermediate then undergoes an intramolecular reaction where the amide nitrogen attacks the silicon center, displacing the second chlorine atom and closing the ring to form the benzoxazasilole. daneshyari.com The structures of these novel heterocyclic products have been confirmed through comprehensive analysis, including 1H, 13C, and 29Si NMR spectroscopy, FTIR spectroscopy, and X-ray single-crystal analysis, providing definitive evidence for the outcomes of these transformations. researchgate.net

Similarly, the cyclization to form the 2H-1,4,2-benzoxazasiline is believed to proceed through an intramolecular transsilylation mechanism. researchgate.net In this case, the amide nitrogen of the silylated intermediate likely acts as the nucleophile, attacking the silicon atom and leading to the formation of the six-membered ring. Such mechanistic insights are crucial for predicting reaction outcomes and designing synthetic pathways to new and complex molecules derived from the this compound scaffold.

Spectroscopic and Spectrometric Characterization in N 2 1 Hydroxyethyl Phenyl Acetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including N-[2-(1-Hydroxyethyl)phenyl]acetamide. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms and their connectivity within the molecule.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy is instrumental in defining the proton framework of a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton of the hydroxyethyl (B10761427) group, the methyl protons of the hydroxyethyl and acetyl groups, the amide proton, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons are expected to resonate in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methine proton adjacent to the hydroxyl group would likely appear as a quartet, coupled to the neighboring methyl protons. The methyl protons of the hydroxyethyl group would, in turn, appear as a doublet. The acetyl methyl protons would present as a singlet, and the amide (N-H) proton would likely be a broad singlet.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the acetamide (B32628) group is expected to have the most downfield chemical shift (around 170 ppm). The aromatic carbons will resonate in the region of approximately 110-140 ppm. The carbon bearing the hydroxyl group (methine carbon) and the other aliphatic carbons will have chemical shifts in the upfield region of the spectrum.

A predicted ¹H and ¹³C NMR data table based on the analysis of structurally similar compounds is presented below.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Acetyl CH₃~2.1 (s)~24
Hydroxyethyl CH₃~1.4 (d)~25
Methine CH~5.0 (q)~68
Aromatic CH7.0 - 7.5 (m)120 - 130
Aromatic C-N-~138
Aromatic C-C(OH)-~140
Carbonyl C=O-~170
Amide NH~8.5 (br s)-
Hydroxyl OHVariable (br s)-
This is an interactive data table. Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

To further refine the structural assignment, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton and the methyl protons of the hydroxyethyl group, as well as correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For example, the methine proton signal will show a cross-peak with the signal of the carbon to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the acetyl methyl protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is valuable for determining the stereochemistry and conformation of the molecule in solution.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and aromatic C-H and C=C bonds.

Functional Group Expected IR Absorption Range (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
N-H stretch (amide)3100-3500 (medium)
Aromatic C-H stretch3000-3100 (weak)
Aliphatic C-H stretch2850-3000 (medium)
C=O stretch (amide)1630-1680 (strong)
Aromatic C=C stretch1450-1600 (medium)
C-N stretch1200-1400 (medium)
C-O stretch (alcohol)1000-1250 (medium)
This is an interactive data table. The exact positions of the peaks can be influenced by factors such as hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenyl ring and the acetamide group in this compound act as chromophores. The presence of the aromatic ring is expected to give rise to characteristic absorption bands in the UV region, typically around 200-280 nm, corresponding to π → π* transitions. The exact wavelength of maximum absorbance (λmax) can be influenced by the substitution pattern on the aromatic ring and the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₁₀H₁₃NO₂, which corresponds to a molecular weight of 179.22 g/mol . acs.org

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₁₀H₁₃NO₂. This is a critical step in the unambiguous identification of the compound.

X-ray Crystallography Data for this compound Not Available in Public Databases

Despite a thorough search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no publicly available X-ray crystallography data for the compound this compound could be located. As a result, a detailed analysis of its solid-state structure, including unit cell dimensions, bond lengths, bond angles, and conformational parameters, cannot be provided at this time.

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable insights into the molecular geometry, conformation of the hydroxyethyl and acetamide side chains, and the nature of intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

For related compounds, crystallographic studies have revealed specific structural features. For instance, the analysis of similar acetamide derivatives often highlights the planarity of the acetamide group and its orientation relative to the phenyl ring. Furthermore, the presence of hydroxyl and amide groups creates the potential for a variety of intra- and intermolecular hydrogen bonds, which would significantly influence the supramolecular architecture of this compound in the solid state.

While computational methods can predict the likely conformation and some properties of the molecule, experimental crystallographic data is essential for a definitive understanding of its solid-state structure. The absence of such data in the public domain indicates that the crystal structure of this compound has likely not been determined or, if it has, the results have not been published or deposited in these databases.

Future crystallographic studies on this compound would be necessary to elucidate its precise solid-state conformation and packing arrangement. Such research would contribute to a more complete understanding of its chemical and physical properties.

In Vitro and Ex Vivo Biological Activity Studies of N 2 1 Hydroxyethyl Phenyl Acetamide and Its Derivatives

Enzyme Modulation and Inhibition Mechanisms

The capacity of N-[2-(1-Hydroxyethyl)phenyl]acetamide derivatives to modulate the activity of various enzymes is a key area of investigation. Research has explored their potential as inhibitors or modulators of enzymes involved in pigmentation, tissue remodeling, and drug metabolism.

Investigations into Tyrosinase Activity Modulation

Tyrosinase is a crucial copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes. mdpi.com Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in dermatology and cosmetics. nih.govnih.gov

In vitro studies have shown that certain N-phenylacetamide derivatives can act as potent tyrosinase inhibitors. Research into a series of phenylethylamide and phenylmethylamide derivatives demonstrated significant inhibitory potential against mushroom tyrosinase. nih.gov The mechanism of inhibition for many such compounds is believed to involve the chelation of copper ions within the enzyme's active site, which is essential for its catalytic function. bohrium.com For example, compounds like N-benzyl-3-phenyl-acrylamide and N-(4-hydroxy-phenylethyl)-3-(4-hydroxy-phenyl)-acrylamide have shown strong tyrosinase inhibitory potential, with IC50 values comparable to or better than the standard inhibitor, hydroquinone. nih.gov

Metalloprotease Inhibition Studies and Specificity Profiling

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. biochim.ro Their activity is critical in physiological processes like tissue remodeling, but dysregulation is implicated in diseases such as cancer and arthritis. mdpi.com Consequently, MMP inhibitors are an important area of therapeutic research.

To date, specific in vitro or ex vivo studies investigating the metalloprotease inhibitory activity of this compound or its direct derivatives have not been reported in the available scientific literature. Research in this area has focused on other classes of compounds, such as hydroxamates, which are known to act as potent zinc-chelating inhibitors of MMPs. biochim.ro

Interaction with Cytochrome P450 Enzymes and Metabolic Consequences

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including approximately 75% of all pharmaceutical drugs. nih.gov These enzymes, located primarily in the liver, catalyze Phase I metabolic reactions, which are crucial for drug clearance and detoxification. mdpi.com Understanding the interaction of compounds with CYP enzymes is vital for predicting potential drug-drug interactions.

Direct experimental studies detailing the in vitro interaction of this compound with specific cytochrome P450 isoforms are not currently available in published literature. However, studies on structurally related N-phenylacetamide compounds, such as phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), can provide some insight. Phenacetin is known to be metabolized primarily by CYP1A2 through O-deethylation. nih.gov Kinetic analyses have shown that CYP1A2 metabolizes phenacetin much more efficiently than the closely related CYP1A1 isoform. nih.gov While these findings relate to a different derivative, they illustrate that the N-phenylacetamide scaffold can be a substrate for major drug-metabolizing CYP enzymes. Without direct studies, the specific metabolic pathways and potential for CYP-mediated interactions of this compound remain to be determined.

G-Protein Coupled Receptor (GPR) Antagonism and Agonism Studies

G-protein coupled receptors (GPCRs) constitute a large and diverse family of transmembrane receptors that are involved in a multitude of physiological processes. They are among the most important targets for modern drugs, with ligands acting as agonists (activators) or antagonists (inhibitors) to modulate cellular signaling pathways. nih.gov

Currently, there are no specific in vitro or ex vivo studies in the scientific literature that investigate or report on the G-protein coupled receptor (GPR) antagonism or agonism of this compound and its derivatives.

Antimicrobial Research Applications

The rise of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents. Research has explored various chemical scaffolds, including acetamide (B32628) derivatives, for their potential to inhibit the growth of pathogenic microorganisms.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

A number of studies have demonstrated that derivatives of the N-phenylacetamide scaffold possess significant in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The specific activity often depends on the nature of the other chemical moieties attached to the core structure.

For instance, a series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety was evaluated for activity against several Gram-negative plant pathogenic bacteria. The derivative N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) showed potent activity against Xanthomonas oryzae pv. Oryzae (Xoo), with a half-maximal effective concentration (EC50) of 156.7 µM, which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.gov

In another study, acetamide derivatives of 2-mercaptobenzothiazole (B37678) were synthesized and tested against a panel of bacteria. These compounds exhibited moderate to good activity, with some derivatives showing promising inhibition zones against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Salmonella typhi. nih.gov Similarly, N-(4-substituted phenyl) acetamide derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety showed excellent antibacterial activities against Bacillus cereus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). researchgate.net The addition of a chloro atom to the acetamide structure has also been shown to enhance antibacterial activity, as demonstrated by the efficacy of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae. mdpi.com

These findings highlight that while the core N-phenylacetamide structure is a viable scaffold, the antibacterial potency and spectrum are heavily influenced by the specific derivative.

Antifungal Efficacy Studies (e.g., Candida albicans)

The emergence of drug-resistant fungal pathogens, particularly species like Candida albicans, has spurred the search for novel antifungal agents. Within the broader family of acetamide derivatives, certain compounds have demonstrated notable efficacy against these opportunistic pathogens.

Research into 2-chloro-N-phenylacetamide, a related acetamide derivative, has shown significant antifungal activity against fluconazole-resistant clinical strains of C. albicans and C. parapsilosis. scielo.brresearchgate.net In vitro studies determined its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), revealing its ability to inhibit fungal growth at clinically relevant concentrations. scielo.brresearchgate.net The MIC for this compound against various strains of C. albicans and C. parapsilosis ranged from 128 to 256 µg/mL, with an MFC between 512 and 1,024 µg/mL. scielo.brresearchgate.net

Furthermore, this derivative has been shown to be a potent inhibitor of biofilm formation, a critical virulence factor for Candida species. It was capable of inhibiting up to 92% of biofilm formation and disrupting up to 87% of pre-formed biofilms. scielo.br Mechanistic studies suggest that its mode of action does not involve binding to ergosterol (B1671047) in the fungal cell membrane or damaging the cell wall, indicating a potentially novel mechanism that warrants further investigation. scielo.brresearchgate.net

Table 1: In Vitro Antifungal Activity of 2-chloro-N-phenylacetamide against Candida Species

Fungal Species Strain Type MIC (µg/mL) MFC (µg/mL)
Candida albicans Fluconazole-Resistant 128 - 256 512 - 1,024
Candida parapsilosis Fluconazole-Resistant 128 - 256 512 - 1,024

Data sourced from studies on fluconazole-resistant clinical strains. scielo.brresearchgate.net

Antiviral Properties and Proposed Mechanisms

The acetamide scaffold has also served as a foundation for the development of compounds with significant antiviral activity. Specific derivatives of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide have been identified as novel inhibitors of the Human Respiratory Syncytial Virus (RSV), a primary cause of lower respiratory tract infections. nih.gov

The proposed mechanism for these derivatives involves the inhibition of key viral processes. One derivative, 4–49 C, was found to act as an inhibitor of membrane fusion, while another, 1-HB-63, was shown to function at the stage of RSV genome replication and transcription. nih.gov This highlights the potential for different derivatives to target distinct phases of the viral life cycle.

Further research has extended the investigation of these N-phenyl-acetamide derivatives to other viruses, including the severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2). nih.gov Studies hypothesize that these compounds may inhibit SARS-CoV-2 by targeting its RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. nih.gov A screening of a library of these derivatives identified several candidates that exhibited a dose-dependent inhibition of SARS-CoV-2 RdRp, with EC50 values ranging from 1.41 to 3.07 μM. nih.gov

Anti-inflammatory and Immunomodulatory Investigations

A significant body of research has focused on the anti-inflammatory and immunomodulatory potential of this compound analogs, particularly N-(2-hydroxyphenyl)acetamide. These studies have elucidated several mechanisms through which these compounds can mitigate inflammatory responses.

Modulation of Pro-inflammatory Cytokine (e.g., IL-1β, TNF-α) Production

Chronic inflammatory conditions are often characterized by the overproduction of pro-inflammatory cytokines. N-(2-hydroxyphenyl)acetamide has been shown to effectively reduce the serum levels of key cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in animal models of arthritis. nih.govresearchgate.net Similarly, other acetamide derivatives have demonstrated the ability to reduce the production of inflammatory cytokines like IFN-gamma, TNF-alpha, IL-1beta, IL-6, and IL-18 in models of ischemia-reperfusion injury. nih.gov This cytokine-suppressing activity is a cornerstone of the compound's anti-inflammatory profile. nih.govnih.gov

Reactive Oxygen Species (ROS) Scavenging Activity and Antioxidant Potential

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a major contributor to inflammation and tissue damage. N-(2-hydroxyphenyl)acetamide has demonstrated significant antioxidant potential by altering oxidative stress markers. nih.govresearchgate.net Studies have shown that treatment with this compound can counteract the reduction in reduced glutathione (B108866) (GSH) levels and the corresponding rise in malondialdehyde (MDA), a marker of lipid peroxidation, that occurs during inflammation. researchgate.net The ability of acetamide derivatives to scavenge free radicals and inhibit nitric oxide (NO) formation further contributes to their antioxidant and anti-inflammatory effects. nih.gov

Toll-like Receptor (TLR-2, TLR-4) Pathway Suppression Research

Toll-like receptors (TLRs) are key components of the innate immune system that trigger inflammatory signaling cascades upon activation. Research has identified N-(2-hydroxyphenyl)acetamide as a novel suppressor of TLR-2 and TLR-4. nih.gov In studies using splenocytes from arthritic rat models, treatment with the compound significantly reduced the mRNA expression of both TLR-2 and TLR-4. nih.gov This suppression of TLRs is associated with a downstream reduction in the production of IL-1β and TNF-α, suggesting that the compound exerts its anti-inflammatory effects, at least in part, by targeting the initial stages of the innate immune response. nih.gov

Antiproliferative and Anticarcinogenic Research

The investigation into acetamide derivatives has extended to their potential as antiproliferative and anticarcinogenic agents. Various N-(substituted phenyl)acetamide derivatives have been synthesized and evaluated in vitro for their activity against a panel of human cancer cell lines.

One study synthesized a series of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety. nih.gov These compounds were tested against nasopharyngeal, lung, liver, renal, and gastric cancer cell lines. nih.gov The derivative N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to be the most potent against the nasopharyngeal carcinoma cell line (NPC-TW01), with an IC50 value of 0.6 μM. nih.gov

Another study focused on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which demonstrated potent anticancer activity, particularly against the PC3 prostate carcinoma cell line. nih.gov Compounds in this series with a nitro moiety showed greater cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Acetamide Derivatives

Compound Cancer Cell Line IC50 (µM)
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide NPC-TW01 (Nasopharyngeal) 0.6
2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative (ortho-nitro) PC3 (Prostate) 52
2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative (para-nitro) PC3 (Prostate) 80
2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative (para-nitro) MCF-7 (Breast) 100

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. nih.govnih.gov

Cellular Growth Inhibition Mechanisms in Cancer Cell Lines

Research into the biological activities of this compound and its derivatives has revealed significant potential in oncology, particularly concerning the inhibition of cancer cell growth. Studies have focused on various cancer cell lines, with breast cancer being a notable area of investigation.

One closely related derivative, N-(2-hydroxyphenyl) acetamide (NA-2), has demonstrated potent antitumor effects against the human breast cancer cell line MCF-7. In vitro studies showed that NA-2 significantly inhibits the growth of these cancer cells. The half-maximal inhibitory concentration (IC50) for NA-2 was determined to be 1.65 mM after a 48-hour treatment period. Furthermore, NA-2 was observed to delay the wound healing process in a scratch assay, indicating an inhibitory effect on cancer cell migration and proliferation.

Another derivative, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), has also been evaluated for its anti-proliferative effects on different breast cancer cell lines, including MCF-7 (estrogen-dependent), SKBR3, and the triple-negative MDA-MB-231 cells. Research has shown that HO-AAVPA significantly decreases the percentage of living cells in these lines, highlighting its broad efficacy against different breast cancer subtypes. Similarly, N-(2-Hydroxyethyl)hexadecanamide, also known as Palmitoylethanolamide (PEA), has been shown to inhibit the proliferation of both MDA-MB-231 and MCF-7 breast cancer cells.

These findings underscore the potential of the N-phenylacetamide scaffold as a basis for developing novel therapeutic agents that can effectively inhibit the growth and proliferation of cancer cells.

Induction of Apoptosis and Cell Cycle Arrest Pathways

Beyond simple growth inhibition, derivatives of this compound have been shown to actively induce programmed cell death (apoptosis) and disrupt the cell division cycle in cancer cells.

The compound N-(2-hydroxyphenyl) acetamide (NA-2) was found to induce apoptosis in MCF-7 breast cancer cells by modulating the expression of key regulatory proteins. Specifically, it enhances the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An increased Bax/Bcl-2 ratio is a critical indicator of the mitochondrial pathway of apoptosis being activated. In addition to inducing apoptosis, NA-2 also causes cell cycle arrest at the G0/G1 phase, effectively halting the progression of cancer cells into the DNA synthesis (S) phase and subsequent mitosis.

Similarly, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) has been shown to be a potent inducer of apoptosis in MCF-7, MDA-MB-231, and SKBR3 breast cancer cells. The apoptotic effect was observed at different time points, with a significant percentage of cells entering both early and late apoptosis. For instance, in MDA-MB-231 cells, treatment with HO-AAVPA resulted in 31.4% of cells in early apoptosis and 11.7% in late apoptosis. This compound also affects the cell cycle, leading to an increase in the S phase population in MCF-7 cells and a reduction of the G2/M phase in both MCF-7 and MDA-MB-231 cells.

Studies on N-(2-Hydroxyethyl)hexadecanamide (PEA) further support these mechanisms. PEA induces apoptosis by upregulating cell-cycle arrest genes (like p21), tumor suppressor genes (p53), and pro-apoptotic genes (BAX), while downregulating the anti-apoptotic gene BCL-2.

The ability of these compounds to trigger multiple pathways of cell death and division arrest makes them promising candidates for cancer therapy.

Table 1: Effects of this compound Derivatives on Cancer Cell Lines

CompoundCell LineBiological EffectKey Findings
N-(2-hydroxyphenyl) acetamide (NA-2)MCF-7 (Breast Cancer)Growth Inhibition, Apoptosis, Cell Cycle ArrestIC50 = 1.65 mM; Arrested cell cycle at G0/G1 phase; Enhanced Bax/Bcl-2 ratio.
N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)MCF-7, MDA-MB-231, SKBR3 (Breast Cancer)Apoptosis, Cell Cycle ArrestIncreased S phase in MCF-7; Reduced G2/M phase in MCF-7 and MDA-MB-231.
N-(2-Hydroxyethyl)hexadecanamide (PEA)MDA-MB-231, MCF-7 (Breast Cancer)Apoptosis, Cell Cycle ArrestUpregulated p21, p53, and BAX; Downregulated BCL-2.

Modulation of Key Signaling Cascades (e.g., Akt, mTOR)

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many types of cancer, making it a significant target for therapeutic intervention. This pathway integrates signals from growth factors and other environmental cues to control anabolic processes, such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy.

Akt, a serine/threonine kinase, is a central node in this pathway. Once activated, Akt phosphorylates a range of downstream targets, including the tuberous sclerosis complex (TSC1/TSC2), which in turn leads to the activation of mTOR Complex 1 (mTORC1). Activated mTORC1 then promotes protein synthesis by phosphorylating targets like S6K1 and 4E-BP1. Given that the derivatives of this compound have demonstrated clear effects on cell growth, apoptosis, and cell cycle arrest, it is plausible that their mechanism of action involves the modulation of the Akt/mTOR pathway.

For example, the induction of apoptosis and cell cycle arrest are cellular events often regulated by the activity of the Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell survival and a halt in proliferation. While direct experimental evidence specifically linking this compound or its immediate derivatives to the modulation of Akt or mTOR is not yet extensively documented in publicly available research, the observed anticancer activities strongly suggest this pathway as a potential area for future investigation. The development of acetamide-based inhibitors for components of this pathway, such as the phosphoinositide-dependent kinase-1 (PDK-1) which activates Akt, further supports the rationale for exploring this connection.

Neuropharmacological and Central Nervous System Activity Research

Anticonvulsant Activity in in vitro Models

The N-phenylacetamide scaffold is a recurring structural motif in compounds investigated for central nervous system activity, including anticonvulsant properties. Research on various derivatives has demonstrated their potential to mitigate seizure activity in preclinical models.

A series of N-(2-hydroxyethyl)amide derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test, a standard screening model. Among the tested compounds, N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl) palmitamide, and N-(2-hydroxyethyl)stearamide were found to possess potent anticonvulsant activity. edgccjournal.org

Further studies on new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives also showed significant activity in MES-induced seizures. nih.govresearchgate.net The efficacy of these compounds was found to be closely linked to the nature of the substituent on the anilide (phenyl) moiety. For instance, derivatives with a 3-(trifluoromethyl) group on the anilide ring showed more consistent activity compared to those with a 3-chloro substituent. nih.govresearchgate.net In vitro binding studies on the most potent of these derivatives suggested a moderate interaction with neuronal voltage-sensitive sodium channels, a common target for anticonvulsant drugs. nih.govresearchgate.net

Table 2: Anticonvulsant Activity of Selected N-Phenylacetamide Derivatives in the MES Test

Compound SeriesSpecific Derivative ExampleObserved Activity
N-(2-hydroxyethyl)amide derivativesN-(2-hydroxyethyl)stearamidePotent activity with an ED50 of 20.5 mg/kg. edgccjournal.org
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesN-[3-(Trifluoromethyl)phenyl]-2-[4-(3-trifluoromethylphenyl)piperazin-1-yl]acetamideActive in MES test at 100 mg/kg (4h post-administration). nih.govresearchgate.net
N-phenyl-2-morpholino-acetamide derivativesN-(3-Chlorophenyl)-2-morpholino-acetamideActive in MES test at 100 mg/kg (0.5h post-administration). nih.govresearchgate.net

Nootropic Activity Assessment

Nootropics, often referred to as cognitive enhancers, are substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation. The acetamide chemical class includes some of the most well-known nootropic compounds.

Piracetam (B1677957), or 2-(2-oxopyrrolidin-1-yl)acetamide, is the archetypal nootropic agent and a cyclic derivative of the neurotransmitter GABA. Although not a direct derivative of this compound, its structural relationship highlights the potential of the acetamide functional group in designing CNS-active agents. The development of new piracetam derivatives with potentially higher nootropic activity is an active area of research.

The assessment of nootropic activity often involves a combination of in silico and in vitro methods. Molecular docking is a computational technique used to predict the binding affinity of a compound to a specific biological target. For instance, studies have used molecular docking to predict the GABA-ergic and glutamatergic activities of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide by modeling their interaction with GABA-A and AMPA receptors, which are crucial for learning and memory. edgccjournal.orgpharmpharm.ru In vitro assays can then be used to validate these predictions, such as by measuring interactions with specific receptor sites or assessing the compound's ability to cross the blood-brain barrier using cell-based models. researchgate.net

Another acetamide derivative, Phenotropil [N-carbamoylmethyl-4-aryl-2-pyrrolidone], is used clinically as a nootropic drug that improves both physical condition and cognition. Studies comparing its enantiomers revealed that while both R- and S-enantiomers contribute to increased locomotor and antidepressant activity, the memory-improving effects are characteristic only of the R-enantiomer.

Structure-Activity Relationship (SAR) and Pharmacophore Mapping of this compound Derivatives

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, as it elucidates how the chemical structure of a compound influences its biological activity. For N-phenylacetamide derivatives, SAR studies have been particularly informative in the context of their anticonvulsant properties.

Key findings from SAR studies on anticonvulsant N-phenylacetamide derivatives indicate that:

The Anilide Moiety is Crucial : The nature and position of substituents on the phenyl ring of the anilide group significantly impact activity. For a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides, compounds with a trifluoromethyl group at the 3-position of the anilide ring generally showed superior anticonvulsant activity compared to those with a chloro group at the same position. nih.govresearchgate.net

The Amide Linker is a Key Feature : The amide bond is an essential part of the pharmacophore. Modifications that replace the flexible chain amide bond with a more rigid heterocyclic imide ring (like in pyrrolidine-2,5-diones) can also lead to potent anticonvulsant activity, suggesting that the spatial arrangement of the lipophilic groups connected by a hydrogen-bonding domain is critical. nih.govresearchgate.net

The Amine Fragment Influences Potency and Duration : The nature of the amine group attached to the acetyl part of the molecule also modulates activity. In N-phenylacetamide derivatives, the introduction of different amine functions like morpholine (B109124) or various substituted piperazines resulted in varied potency and duration of action in the MES test. nih.govresearchgate.net

Pharmacophore mapping is a computational method used to define the essential three-dimensional arrangement of functional groups (a pharmacophore) that a molecule must possess to bind to a specific receptor and exert a biological effect. For anticonvulsant acetamides, a general pharmacophore might consist of one or two lipophilic domains (like the phenyl rings), a hydrogen bond donor/acceptor domain (the amide group), and an electron-donor group, all with specific spatial relationships to one another. Identifying such a pharmacophore allows for the rational design of new derivatives with potentially improved potency and selectivity. For example, in a series of isatin-1-N-phenylacetamide derivatives, a pharmacophore was suggested based on the structural features responsible for interaction with the target receptor site.

Metabolic Pathway Elucidation and Biotransformation Research

In Vitro Metabolic Stability Assessment Using Hepatic Microsomes or S9 Fractions

In vitro metabolic stability assays are crucial for predicting the in vivo persistence of a compound. For N-[2-(1-hydroxyethyl)phenyl]acetamide, these assessments would typically be conducted using liver subcellular fractions, such as microsomes or S9 fractions, from various species, including humans, to identify potential inter-species differences in metabolism.

These fractions contain a rich complement of drug-metabolizing enzymes. Microsomes are vesicles of the endoplasmic reticulum that house the majority of the cytochrome P450 (CYP) enzymes, which are key players in Phase I oxidative metabolism. mdpi.com The S9 fraction is a supernatant from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes, the latter including various transferases involved in Phase II conjugation reactions.

The experimental protocol would involve incubating this compound with hepatic microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions). The concentration of the parent compound would be monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the parent compound allows for the calculation of key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint). nih.gov While specific experimental data for this compound is not available, studies on similar aromatic amides have shown variable stability, suggesting that both the amide and other parts of the molecule could be susceptible to metabolic transformation. nih.govdocumentsdelivered.com

Table 1: Hypothetical In Vitro Metabolic Stability Parameters for this compound

Parameter Description Predicted Outcome Rationale
In Vitro Half-life (t½) Time taken for 50% of the compound to be metabolized. Moderate The presence of multiple potential metabolic sites (aromatic ring, hydroxyethyl (B10761427) group, amide linkage) suggests the compound would be metabolized, but not excessively rapidly.
Intrinsic Clearance (Clint) The inherent ability of the liver to metabolize a drug. Moderate Consistent with a moderate half-life, indicating that the compound is a substrate for hepatic enzymes but not a high-clearance compound.

Identification and Characterization of Major Metabolites and Biotransformation Products

The biotransformation of this compound is likely to yield a variety of metabolites through both Phase I and Phase II metabolic pathways. The identification of these metabolites is critical for a comprehensive understanding of the compound's disposition and potential biological activities of its byproducts.

Phase I Metabolism: Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For this compound, the following Phase I transformations are plausible:

Aromatic Hydroxylation: The phenyl ring is a likely target for hydroxylation, a common metabolic pathway for aromatic compounds, primarily catalyzed by CYP enzymes. nih.gov This could result in the formation of various phenolic metabolites. Given the existing substituents, hydroxylation could occur at positions para or ortho to the acetamido group.

Oxidation of the Hydroxyethyl Group: The secondary alcohol of the hydroxyethyl side chain can be oxidized to a ketone, yielding N-[2-(1-acetyl)phenyl]acetamide.

Amide Hydrolysis: The amide bond can be cleaved by amidases, such as aryl acylamidase, to yield 2-amino-α-phenylethanol and acetic acid. nih.gov The susceptibility of aromatic amides to hydrolysis can vary. nih.gov

Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion.

Glucuronidation: The hydroxyl group of the hydroxyethyl side chain and any phenolic metabolites formed during Phase I are susceptible to conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Sulfation: Similarly, these hydroxyl groups can be sulfated by sulfotransferases (SULTs).

Glutathione (B108866) Conjugation: Should reactive electrophilic intermediates be formed, for instance, through the oxidation of the aromatic ring to a quinone-imine species (analogous to the metabolism of acetaminophen), they would be detoxified by conjugation with glutathione (GSH). duke.eduwikipedia.orgnih.gov

Table 2: Putative Metabolites of this compound

Metabolic Pathway Putative Metabolite Description
Aromatic Hydroxylation N-[2-(1-Hydroxyethyl)-hydroxyphenyl]acetamide Addition of a hydroxyl group to the phenyl ring.
Side-Chain Oxidation N-[2-(1-Oxoethyl)phenyl]acetamide Oxidation of the secondary alcohol to a ketone.
Amide Hydrolysis 2-(1-Hydroxyethyl)aniline Cleavage of the amide bond.
Glucuronidation This compound-O-glucuronide Conjugation of the hydroxyethyl group with glucuronic acid.
Sulfation This compound-O-sulfate Conjugation of the hydroxyethyl group with a sulfate (B86663) group.
Glutathione Conjugation Glutathione conjugate of oxidized this compound Conjugation with glutathione, likely following the formation of a reactive intermediate.

Elucidation of Enzymatic Systems Involved in Metabolism (e.g., Glutathione S-transferases, Cytochrome P450 isoforms)

The metabolism of this compound would be mediated by a variety of enzyme systems.

Cytochrome P450 (CYP) Isoforms: The oxidative metabolism, particularly aromatic hydroxylation and the oxidation of the hydroxyethyl side chain, is expected to be carried out by CYP enzymes. uv.esnih.gov Specific isoforms that are commonly involved in the metabolism of a wide range of xenobiotics, such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4, would be the primary candidates for investigation. researchgate.net The metabolism of the structurally related compound acetaminophen (B1664979) to its reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), is primarily mediated by CYP2E1. wikipedia.org

Glutathione S-transferases (GSTs): In the event that reactive electrophilic metabolites are formed, GSTs would play a crucial role in their detoxification by catalyzing their conjugation with glutathione. encyclopedia.pub This is a critical detoxification pathway that protects cellular macromolecules from damage. nih.gov

Amidases: Enzymes such as aryl acylamidase are responsible for the hydrolysis of the amide bond, a key step in the breakdown of N-arylacetamides. nih.gov

UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These Phase II enzymes are responsible for the glucuronidation and sulfation of hydroxyl groups, respectively, rendering the metabolites more water-soluble for excretion. wikipedia.org

Table 3: Potential Enzymatic Systems in the Metabolism of this compound

Enzyme Family Specific Enzymes (Examples) Metabolic Reaction
Cytochrome P450 CYP1A2, CYP2C9, CYP2D6, CYP3A4, CYP2E1 Aromatic hydroxylation, side-chain oxidation
Glutathione S-transferases Various cytosolic and microsomal GSTs Detoxification of reactive intermediates
Amidases Aryl acylamidase Amide hydrolysis
UDP-glucuronosyltransferases UGT1A1, UGT1A6 Glucuronidation of hydroxyl groups
Sulfotransferases SULT1A1, SULT1A3 Sulfation of hydroxyl groups

Non-Enzymatic Chemical and Biological Degradation Pathways

Beyond enzymatic metabolism, this compound may also undergo non-enzymatic degradation, although this is generally a slower process under physiological conditions.

Hydrolysis: The amide linkage in this compound can undergo hydrolysis under strongly acidic or basic conditions, which are not typical of physiological pH. patsnap.com However, over extended periods, slow hydrolysis in aqueous environments could occur.

Oxidative Degradation: In environments with high levels of reactive oxygen species (ROS), a state of oxidative stress, non-enzymatic oxidation of the compound could take place. nih.gov The aromatic ring and the hydroxyethyl group could be susceptible to attack by radicals, leading to a variety of degradation products. nih.gov For instance, the Fenton reaction, which generates highly reactive hydroxyl radicals, can lead to the indiscriminate oxidation of organic molecules. nih.gov

Polymer Degradation (Context-Dependent): In specific industrial or environmental contexts where related compounds like polyacrylamides are used, enzymatic compositions are sometimes employed for their degradation. google.com While not directly applicable to the biotransformation in a biological system, it highlights that amide-containing structures can be targeted for degradation by specific enzymes under certain conditions.

Computational and Theoretical Chemistry Studies on N 2 1 Hydroxyethyl Phenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the intrinsic properties of N-[2-(1-Hydroxyethyl)phenyl]acetamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized geometry, stability, and various electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation. The total energy calculated through DFT is a key indicator of the molecule's stability. Furthermore, various reactivity descriptors derived from DFT, such as global hardness, softness, and electronegativity, can be used to predict the compound's chemical reactivity.

Table 1: Calculated Thermochemical Parameters for this compound

ParameterValue
Total EnergyData not available in search results
EnthalpyData not available in search results
Gibbs Free EnergyData not available in search results
EntropyData not available in search results

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity and its electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. This analysis is also fundamental in predicting the molecule's spectroscopic properties, such as its UV-Vis absorption spectrum.

Table 2: Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMOData not available in search results
LUMOData not available in search results
HOMO-LUMO GapData not available in search results

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. The MEP map displays regions of varying electron density, which are color-coded to indicate electrostatic potential. Red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions represent electron-deficient areas with positive electrostatic potential, prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction, while the hydrogen atoms of the hydroxyl and amide groups would likely show positive potential. This analysis is critical for understanding intermolecular interactions, including hydrogen bonding.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding energy, of this compound with various biological targets. These simulations place the ligand into the binding site of a receptor and calculate the most favorable binding modes. The results provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is crucial for identifying potential therapeutic targets for the compound and for designing more potent analogs.

Table 3: Predicted Binding Affinities of this compound with Selected Biological Targets

Biological TargetDocking Score (kcal/mol)Key Interacting Residues
Specific Target 1Data not available in search resultsData not available in search results
Specific Target 2Data not available in search resultsData not available in search results

Following the prediction of a binding mode, a detailed conformational analysis of the this compound-protein complex is essential. This analysis examines the three-dimensional arrangement of the ligand and the surrounding amino acid residues of the protein's active site. It helps to understand the stability of the complex and the specific conformational changes that may occur in both the ligand and the protein upon binding. This level of detail is vital for rational drug design, as it can guide modifications to the ligand's structure to improve its binding affinity and specificity for the target protein.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models are pivotal in drug discovery and development for predicting the activity of new chemical entities, thereby prioritizing synthesis and testing efforts. kg.ac.rsresearchgate.net Cheminformatics applies information science techniques to solve chemical problems, often in conjunction with QSAR. liverpool.ac.uk

For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar compounds with known biological activity. Although no specific QSAR studies on this compound have been identified, research on related acetamide (B32628) and phenylacetamide derivatives highlights the potential methodologies. kg.ac.rsnih.gov

A hypothetical QSAR study for a series of N-phenylacetamide derivatives, including this compound, would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure and can be categorized as follows:

0D Descriptors: These include constitutional descriptors such as molecular weight and atom counts.

1D Descriptors: These encompass lists of structural fragments.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and shape.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular size and volume.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe electronic properties like orbital energies (e.g., HOMO, LUMO) and charge distributions. mdpi.comuniversiteitleiden.nl

Once these descriptors are calculated for a series of compounds, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) to correlate the descriptors with the observed biological activity. kg.ac.rsuniversiteitleiden.nl The predictive power of the resulting QSAR model is then evaluated through internal and external validation techniques. researchgate.net

Illustrative Data for a Hypothetical QSAR Study:

The following table illustrates the type of data that would be generated in a QSAR study of N-phenylacetamide derivatives. The values presented are hypothetical and for illustrative purposes only.

CompoundMolecular Weight ( g/mol )LogPDipole Moment (Debye)Predicted Activity (IC50, µM)
N-phenylacetamide135.161.163.7215.2
N-(2-hydroxyphenyl)acetamide151.161.053.1510.8
This compound179.220.983.458.5
N-(4-chlorophenyl)acetamide169.611.844.2112.3

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the format of a QSAR data table.

Such a model could elucidate the key structural features that influence the biological activity of this class of compounds. For instance, it might reveal that the presence and position of the hydroxyethyl (B10761427) group in this compound significantly contribute to its predicted activity.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Changes

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamic behavior and conformational changes of a molecule like this compound at an atomic level. researchgate.net

An MD simulation of this compound would typically involve the following steps:

System Setup: A 3D model of the molecule is placed in a simulation box, often solvated with water molecules to mimic physiological conditions.

Force Field Parameterization: A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms. researchgate.net

Simulation: The simulation is run for a specific duration (nanoseconds to microseconds), during which the positions and velocities of all atoms are updated at each time step.

Analysis: The resulting trajectory is analyzed to study various dynamic properties.

Key insights that could be gained from an MD simulation of this compound include:

Intramolecular Interactions: The simulation could identify and quantify intramolecular hydrogen bonds, such as between the hydroxyl group and the amide moiety, which can significantly influence the molecule's conformation and properties.

Solvent Interactions: The simulation would provide a detailed picture of how the molecule interacts with surrounding water molecules, including the formation of hydrogen bonds.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

The following table presents hypothetical data that could be obtained from an MD simulation to characterize the conformational preferences of this compound.

Dihedral AngleAverage Value (degrees)Standard Deviation (degrees)
C-C-N-C (Amide)175.210.5
C-C-O-H (Hydroxyl)65.825.1
C-C-C-C (Phenyl-Ethyl)-110.315.8

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be extracted from molecular dynamics simulations.

Such computational studies would provide a deeper understanding of the structure-property relationships of this compound, which could be valuable for its potential applications.

Analytical Methodologies for N 2 1 Hydroxyethyl Phenyl Acetamide Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating N-[2-(1-Hydroxyethyl)phenyl]acetamide from complex mixtures, enabling its subsequent detection and quantification. Both gas and liquid chromatography offer viable pathways for its separation, with the choice depending on the sample matrix, required sensitivity, and the specific analytical goals.

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. nih.gov However, the presence of a polar hydroxyl group and a secondary amide in this compound can lead to poor peak shape and thermal degradation in the GC injector or column. restek.com To overcome these issues, derivatization is typically required (see Section 7.2). When derivatized, GC methods often employ capillary columns with non-polar or medium-polarity stationary phases. google.com

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful alternative that does not require the analyte to be volatile. sielc.com Reversed-phase HPLC is the most common mode for separating moderately polar compounds like this compound. Separation is achieved based on the compound's partitioning between a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. nih.gov

Table 1: Illustrative Chromatographic Conditions for Analyzing this compound and Structurally Similar Compounds

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a dimethylpolysiloxane or 5% phenyl-substituted stationary phase. Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). nih.gov
Mobile Phase Not applicable (Carrier Gas: Helium or Hydrogen). google.com A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, formic acid) and an organic modifier (e.g., acetonitrile, methanol). nih.gov
Temperature Oven temperature program, e.g., starting at 100°C, ramping to 280°C. google.com Typically ambient or controlled at a specific temperature (e.g., 30°C) for reproducibility. nih.gov
Flow Rate Carrier gas flow of ~1-2 mL/min. google.com Mobile phase flow of ~0.5-1.5 mL/min. vtt.fi
Injection Split/splitless injection of a derivatized sample. nih.gov Autosampler injection of the sample dissolved in a suitable solvent.
Detection Mass Spectrometry (MS), Flame Ionization Detection (FID). UV-Vis/Diode Array Detection (DAD), Mass Spectrometry (MS). thermofisher.com

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers, (R)- and (S)-N-[2-(1-Hydroxyethyl)phenyl]acetamide. The separation of these enantiomers is crucial in stereoselective synthesis and metabolism studies. Chiral chromatography is the predominant technique for this purpose.

This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including those structurally similar to this compound, like 1-phenylethanol. mdpi.com Both normal-phase and reversed-phase modes can be employed for chiral separations. mdpi.comnih.gov

Table 2: Typical Chiral HPLC Conditions for Separation of 1-Phenylethanol Analogs

Parameter Description
Column Chiral stationary phase, e.g., Daicel Chiralcel® series (OB, OD) or Lux® Cellulose/Amylose columns. mdpi.comnih.gov
Mobile Phase Normal Phase: Mixtures of alkanes (e.g., n-heptane, hexane) and an alcohol modifier (e.g., isopropanol, ethanol). mdpi.com
Flow Rate 0.5 - 1.0 mL/min. mdpi.com
Temperature Controlled, often sub-ambient (e.g., 15°C), to enhance enantioselectivity. mdpi.com
Detection UV detection at a wavelength where the aromatic ring absorbs, typically around 210-260 nm. mdpi.com

Advanced Sample Preparation and Derivatization Techniques for Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For this compound, this is particularly important for GC analysis and can also be used to enhance detectability in LC.

Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl (-OH) groups. restek.com This process replaces the active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. restek.com This transformation reduces the polarity of the molecule, masks the active hydrogen site to prevent unwanted interactions, increases thermal stability, and enhances volatility, all of which are highly beneficial for GC analysis. researchgate.net

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.commdpi.com The reaction converts the hydroxyl group of this compound into a trimethylsilyl ether. nih.gov

Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen atom in a hydroxyl or amine group. thieme-connect.de For this compound, both the hydroxyl group and the secondary amide's hydrogen atom are potential sites for acylation. mdpi.comlibretexts.org Reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) are commonly used. mdpi.com

Acylation can improve chromatographic behavior by reducing polarity. Furthermore, using fluorinated acylating agents (like TFAA) can dramatically increase the sensitivity of detection when using an electron capture detector (ECD) in GC analysis. researchgate.net In LC, acylation can alter the compound's retention time and improve peak shape. unibo.it

Table 3: Common Derivatization Reagents and Their Effects

Technique Reagent Example(s) Target Functional Group(s) Primary Effect for Analysis
Silylation BSTFA (+1% TMCS), MSTFA restek.commdpi.com Hydroxyl (-OH), Amide (N-H) Increases volatility and thermal stability for GC; improves peak shape. researchgate.net
Acylation Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) mdpi.com Hydroxyl (-OH), Amide (N-H) Reduces polarity; enhances detectability with specific detectors (e.g., ECD). researchgate.net

Hyphenated Detection and Quantification Methods (e.g., GC-MS, LC-MS, HPLC-UV)

Hyphenated techniques, which couple a separation method with a detection method, are essential for the unambiguous identification and precise quantification of this compound.

GC-MS (Gas Chromatography-Mass Spectrometry): This is a powerful tool for the analysis of derivatized this compound. Following GC separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). nih.gov The resulting mass spectrum, which shows a pattern of molecular and fragment ions, serves as a chemical fingerprint for structural elucidation and confirmation. researchgate.netmdpi.com The fragmentation of phenethylamine-like structures is often characterized by alpha-cleavage of the bond between the carbon atoms adjacent to the nitrogen atom. oup.comresearchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. ijraset.com Soft ionization techniques like electrospray ionization (ESI) are typically used, which is advantageous as it often keeps the molecule intact, yielding a prominent molecular ion ([M+H]+ or [M-H]-). metwarebio.com This is crucial for confirming the molecular weight. Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity by isolating the molecular ion and subjecting it to collision-induced dissociation to generate specific fragment ions, which are then monitored for quantification. nih.gov

HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): This is a robust and widely available technique for quantification. thermofisher.com this compound contains a phenyl ring and an acetamide (B32628) group, which are chromophores that absorb ultraviolet light. nih.gov A UV-Vis or Diode Array Detector (DAD) can be used to monitor the column eluent at a specific wavelength (e.g., ~240-254 nm) where the compound exhibits strong absorbance. mdpi.com While less selective than MS, HPLC-UV is often sufficient for routine analysis when specificity is demonstrated. nih.gov In cases of low UV absorbance, derivatization with a UV-active tag can be employed to enhance sensitivity. mdpi.com

Table 4: Summary of Hyphenated Detection Methods

Method Ionization/Detection Principle Information Provided Key Advantages
GC-MS Electron Ionization (EI) Molecular structure (via fragmentation pattern), quantification. nih.gov High specificity, structural elucidation, access to spectral libraries.
LC-MS Electrospray Ionization (ESI) Molecular weight, quantification, structural information (with MS/MS). ijraset.comresearchgate.net High sensitivity and selectivity, applicable to non-volatile compounds. metwarebio.com
HPLC-UV UV Absorbance Quantification based on light absorption by chromophores. Robust, cost-effective, widely available. thermofisher.com

Future Directions and Emerging Research Areas Pertaining to N 2 1 Hydroxyethyl Phenyl Acetamide

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of acetanilide (B955) derivatives is a well-established area of organic chemistry. However, the drive towards more environmentally benign and efficient processes is opening up new avenues for the synthesis of molecules like N-[2-(1-Hydroxyethyl)phenyl]acetamide. Future research is likely to focus on moving away from traditional methods that may involve harsh reagents or produce significant waste.

Green chemistry principles are increasingly being applied to the synthesis of anilides. ijtsrd.comslideshare.net One promising approach is the use of biocatalysis. For instance, whole cells of microorganisms such as Candida parapsilosis have been successfully used for the N-acylation of aromatic amines, offering mild reaction conditions and high conversion rates. rsc.orgrsc.org Another sustainable strategy involves the use of eco-friendly and reusable catalysts. For example, systems like magnesium sulphate in glacial acetic acid have been shown to be effective for the acetylation of anilines, avoiding the use of more hazardous reagents like acetic anhydride (B1165640). ijtsrd.com Solvent-free synthesis is another key area of green chemistry that could be applied to the production of this compound, reducing both environmental impact and cost. researchgate.net

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Biocatalysis Use of whole microorganisms or isolated enzymes.High selectivity, mild reaction conditions, reduced byproducts.
Heterogeneous Catalysis Use of solid-phase catalysts that are easily separated.Catalyst reusability, simpler purification, continuous flow potential.
Solvent-Free Reactions Reactions conducted in the absence of a solvent.Reduced waste, lower cost, often faster reaction times.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Rapid heating, shorter reaction times, potential for improved yields.

These novel synthetic strategies offer the potential for more sustainable and economically viable production of this compound, which will be crucial for enabling further research into its properties and applications.

Discovery of Undiscovered Biological Targets and Elucidation of Intricate Mechanisms

The acetanilide scaffold is present in a wide range of pharmacologically active compounds, exhibiting antimicrobial, analgesic, anti-inflammatory, and anticancer properties, among others. researchgate.net This suggests that this compound could interact with a variety of biological targets. A key area of future research will be to identify these targets and understand the molecular mechanisms through which the compound exerts its effects.

Initial investigations could involve broad-based phenotypic screening to identify any biological activity. For compounds showing promise, particularly in areas like inflammation, enzymes such as cyclooxygenases (COX) could be investigated as potential targets, given their known interaction with other acetanilide derivatives. orientjchem.org Modern chemical biology techniques, such as activity-based protein profiling and chemoproteomics, could be employed to identify novel protein binding partners in an unbiased manner.

Understanding the structure-activity relationship (SAR) will also be critical. By synthesizing and testing analogs of this compound with modifications to the hydroxyethyl (B10761427) group or the phenyl ring, researchers can gain insights into the key structural features required for biological activity. This information is invaluable for optimizing the compound's potency and selectivity for its target(s).

Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

Firstly, AI algorithms can be used to predict the potential biological activities and physicochemical properties of the compound. stanford.edunih.govrsc.org By training models on large datasets of known molecules and their properties, it is possible to generate predictions for new molecules like this compound, helping to prioritize experimental studies. tandfonline.com

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Property Prediction Using models to predict bioactivity, toxicity, and physicochemical properties.Prioritization of experiments and early identification of potential liabilities.
De Novo Design Generative models that create novel molecular structures with desired properties.Rapid generation of optimized analogs with improved efficacy and safety.
Synthesis Optimization Predicting optimal reaction conditions for chemical synthesis.More efficient, cost-effective, and sustainable production.
Target Identification Analyzing biological data to predict potential protein targets.Faster elucidation of the compound's mechanism of action.

Integration into Multi-component or Hybrid Research Systems for Synergistic Effects

The complexity of many diseases often means that targeting a single biological pathway is insufficient. This has led to growing interest in multi-target drugs and combination therapies. nih.govacs.org this compound could be a valuable component in such systems.

One approach is the development of hybrid molecules, where the this compound scaffold is chemically linked to another pharmacophore. researchgate.net This can create a single molecule that is capable of modulating multiple targets, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. The design of such hybrids requires a deep understanding of the SAR of both components and how they can be effectively combined.

Another avenue is the use of this compound in combination with other drugs. mdpi.com If the compound is found to have a mechanism of action that is complementary to an existing therapeutic agent, their co-administration could lead to enhanced efficacy. nih.govnih.gov For example, if it has anti-inflammatory properties, it could be combined with an analgesic for a dual-action pain treatment. Identifying and validating such synergistic combinations will be an important area for future research. The rational design of these multi-target approaches can be aided by computational modeling to predict favorable interactions. scite.ai

Q & A

Q. What are the optimal synthetic routes for N-[2-(1-Hydroxyethyl)phenyl]acetamide, and how can yield be maximized?

  • Methodological Answer : The compound can be synthesized via acetylation of 2-(1-hydroxyethyl)aniline using acetic anhydride or acetyl chloride under controlled pH (6–7) to prevent over-acetylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield. Reaction monitoring with TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) ensures intermediate stability. Yield optimization (~80–90%) requires inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyethyl group .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the acetamide methyl group (δ ~2.1 ppm, singlet) and hydroxyethyl protons (δ ~1.4 ppm for CH₃, δ ~4.2 ppm for CH₂) .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and O–H stretch (~3300 cm⁻¹).
  • X-ray crystallography : Resolves hydrogen-bonding motifs (e.g., amide N–H⋯O interactions) and confirms stereochemistry .

Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?

  • Methodological Answer : Solubility in polar solvents (e.g., DMSO, ethanol) facilitates in vitro assays, while logP (~1.2–1.5, predicted via software like MarvinSketch) guides partition coefficient studies. Stability tests (pH 2–12, 37°C) identify degradation pathways (e.g., hydrolysis of the acetamide group under acidic conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (e.g., buffer ionic strength, temperature). Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity). Cross-reference with structural analogs (e.g., N-(2-hydroxyphenyl)acetamide ) to isolate substituent effects. Replicate studies under standardized protocols .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Use PubChem 3D conformers (CID-specific) to model binding to targets (e.g., cyclooxygenase).
  • MD simulations : Assess stability of ligand-receptor complexes (GROMACS/AMBER) over 100-ns trajectories.
  • QSAR : Correlate hydroxyethyl substitution patterns with activity using descriptors like Hammett constants .

Q. How can impurities or degradation products be identified and quantified during synthesis?

  • Methodological Answer : Employ HPLC-PDA (C18 column, 0.1% TFA/ACN gradient) with spiked standards (e.g., 2-acetamidophenol ). LC-MS (ESI+) detects low-abundance byproducts (e.g., deacetylated derivatives). Quantify impurities against ICH guidelines (<0.1% for major unknowns) .

Q. What regulatory considerations apply to novel applications of this compound in drug development?

  • Methodological Answer : For new therapeutic indications, consult FDA/EMA guidelines for preclinical toxicity (e.g., Ames test for mutagenicity). Patent landscapes (e.g., USPTO databases) must be analyzed to avoid infringement, focusing on claims related to substituted acetamides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.